

An In-depth Technical Guide to Methyl 3-chloropropanimidate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-chloropropanimidate hydrochloride

Cat. No.: B1297176

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactive characteristics of **Methyl 3-chloropropanimidate hydrochloride** (CAS No. 21367-88-4). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the applications and handling of this compound.

Chemical Properties and Data

Methyl 3-chloropropanimidate hydrochloride is the hydrochloride salt of the methyl imidate of 3-chloropropanenitrile. As an imidate salt, it is a reactive intermediate, primarily utilized in organic synthesis. Due to its reactivity, detailed experimental data on its physical properties is limited in publicly available literature. The following table summarizes the available and calculated data for this compound.

Property	Value	Source
Chemical Name	Methyl 3-chloropropanecarboximidate hydrochloride	
CAS Number	21367-88-4	
Molecular Formula	C ₄ H ₉ Cl ₂ NO	
Molecular Weight	158.03 g/mol	Calculated
Chemical Structure	Chemical Structure of Methyl 3-chloropropanecarboximidate hydrochloride	
InChI Key	NWYPYLSWDCAKHL-UHFFFAOYSA-N	[1]
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	

Synthesis via the Pinner Reaction

Methyl 3-chloropropanecarboximidate hydrochloride is synthesized via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 3-chloropropionitrile, with an alcohol (methanol) in the presence of anhydrous hydrogen chloride.[\[2\]](#)[\[3\]](#)[\[4\]](#) The resulting product is the corresponding imino ester hydrochloride salt, also known as a Pinner salt.[\[3\]](#)

Reaction Mechanism

The mechanism of the Pinner reaction is a well-established process in organic chemistry:

- Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid catalyst (HCl). This enhances the electrophilicity of the nitrile

carbon.

- Nucleophilic Attack by Alcohol: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.
- Formation of the Imidate Salt: This nucleophilic addition results in the formation of the stable **methyl 3-chloropropanimidate hydrochloride** salt.[2]

Experimental Protocol: A General Procedure

While a specific, detailed protocol for the synthesis of **Methyl 3-chloropropanimidate hydrochloride** is not readily available in the surveyed literature, the following general procedure for the Pinner reaction can be adapted.[5]

Materials:

- 3-chloropropionitrile
- Anhydrous Methanol
- Anhydrous Hydrogen Chloride (gas)
- Anhydrous diethyl ether or another suitable anhydrous solvent

Equipment:

- A three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
- An ice bath to maintain low temperatures.
- A system for the delivery of anhydrous HCl gas.

Procedure:

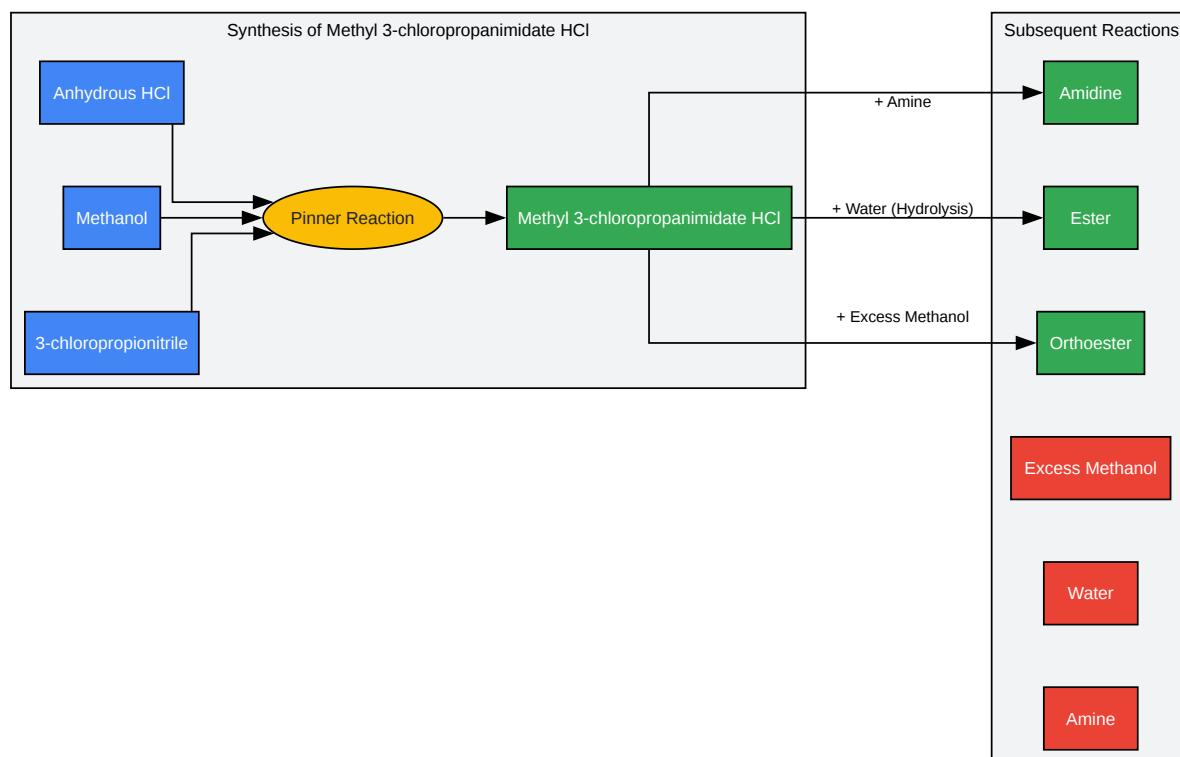
- A solution of 3-chloropropionitrile in an excess of anhydrous methanol and anhydrous diethyl ether is prepared in the reaction flask.
- The flask is cooled in an ice bath to 0°C.

- A stream of dry hydrogen chloride gas is bubbled through the solution with constant stirring. The reaction is highly exothermic and the temperature should be carefully maintained at or below 5°C.[5]
- The reaction is continued until saturation with HCl is achieved and the formation of a precipitate (the Pinner salt) is observed.
- The reaction mixture is typically allowed to stand at a low temperature (e.g., 0-5°C) for several hours to overnight to ensure complete precipitation.[5]
- The resulting crystalline solid is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Note: The Pinner reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to the corresponding ester.[3]

Reactivity and Applications

Methyl 3-chloropropanimidate hydrochloride, as a Pinner salt, is a versatile synthetic intermediate. The imidate functional group is susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups.


- Formation of Amidines: Reaction with ammonia or primary/secondary amines will yield the corresponding amidines.[3]
- Formation of Esters: Hydrolysis with water will convert the imidate into the corresponding methyl ester, methyl 3-chloropropanoate.[3]
- Formation of Orthoesters: Reaction with an excess of alcohol can lead to the formation of an orthoester.[3]

This reactivity makes **Methyl 3-chloropropanimidate hydrochloride** a potentially valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, **Methyl 3-chloropropanimidate hydrochloride** is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may have biological activity.

The experimental workflow for its synthesis and subsequent reactions can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and subsequent reactions of Methyl 3-chloropropanimidate HCl.

Conclusion

Methyl 3-chloropropanimidate hydrochloride is a reactive chemical intermediate synthesized via the Pinner reaction. While specific, experimentally determined physical properties are not widely documented, its synthetic utility is well-established. This guide provides a foundational understanding of its chemistry, a general protocol for its preparation, and an overview of its potential applications in organic synthesis for researchers and professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. iris.unive.it [iris.unive.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-chloropropanimidate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297176#methyl-3-chloropropanimidate-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com